1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate
Overview
Description
Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of Pyrazoles
The first paper discusses the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which are structurally related to the compound of interest. The study highlights the impact of reaction media on the regioselectivity of the synthesis process. Using [BMIM][BF4] and pyridine as reaction media resulted in a mixture of isomeric pyrazoles, whereas high regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles was achieved with NaOH in EtOH. This suggests that the choice of reaction media can significantly influence the outcome of pyrazole synthesis, which may be relevant for the synthesis of 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate .
Synthesis and Reactivity of a 1,4-Dihydropyrazine Derivative
The second paper provides insights into the synthesis and reactivity of a dihydropyrazine derivative, which is closely related to the target compound. The described method involves the treatment of a methyl ester with dimethylaminopyridine and potassium carbonate to obtain N,N-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine. This compound was then used in Michael addition reactions with various nucleophiles. The study also explored the electrochemical behavior of the pyrazine derivative, which could be pertinent for understanding the electrochemical properties of 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate .
Functionalized Pyrazole Scaffolds as Antimicrobials and Antioxidants
The third paper introduces a new class of functionalized pyrazole scaffolds with potential antimicrobial and antioxidant activities. Although the core structure differs from the compound of interest, the methods used for synthesis and the evaluation of biological activities could provide a framework for similar studies on 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate. The study emphasizes the importance of structural modifications in achieving desired biological properties, which could be applicable to the design and synthesis of related compounds .
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
The fourth paper describes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines to produce isomeric pyrazoles. The target fluorinated pyrazole-4-carboxylic acids were obtained on a multigram scale. This study provides a method that could potentially be adapted for the synthesis of fluorine-containing pyrazine derivatives, such as the compound of interest. The scalability of the synthesis is particularly noteworthy for potential industrial applications .
Scientific Research Applications
Synthesis and Molecular Structure
The compound 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate is involved in various synthesis processes. For instance, a related compound, tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, is formed through a specific reaction process, indicating the potential of such compounds in complex organic synthesis (Richter et al., 2009). Additionally, studies on similar compounds, such as the synthesis of fluorene compounds for selective sensing, demonstrate the versatility of fluorene derivatives in creating sensitive materials for detecting various substances (Han et al., 2020).
Materials Science and Optoelectronics
Fluorene derivatives, like 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate, are significant in materials science. Studies on compounds such as 2-((9H-fluoren-9-ylidene)methyl)thiophene and its derivatives have shown their application in the preparation of electro-optical materials, suggesting a similar potential for the compound (Lukes et al., 2005).
Pharmaceutical and Biological Applications
Compounds structurally similar to 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate have been investigated for their biological activity. For example, a study on N-Aryl(alkyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinylidene]-5,5-dimethyl-4-oxohexanamides evaluated their antinociceptive and antimicrobial activities, suggesting potential pharmaceutical applications for fluorene derivatives (Siutkina et al., 2019).
properties
IUPAC Name |
1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2,3-dihydropyrazine-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-14-12-25(13-15-26)22(27)29-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-12,14,21H,13,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVFGGPQTSCVQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate |
Synthesis routes and methods
Procedure details
Citations
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